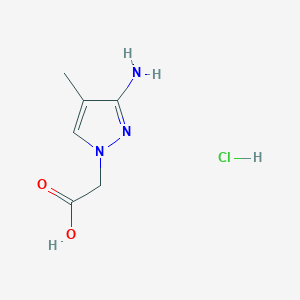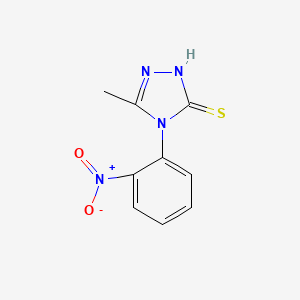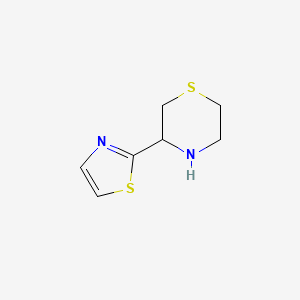
2-Cyano-3-cyclopropylacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-cyclopropylacrylic acid is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is a versatile small molecule scaffold used in various research applications. The compound is characterized by the presence of a cyano group (–CN) and a cyclopropyl group attached to an acrylic acid backbone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-cyclopropylacrylic acid typically involves the reaction of cyclopropanecarbaldehyde with cyanoacetic acid in the presence of piperidine and glacial acetic acid. The reaction mixture is stirred at 80°C for 2 hours and then cooled to room temperature . The reaction can be summarized as follows: [ \text{Cyclopropanecarbaldehyde} + \text{Cyanoacetic acid} \xrightarrow{\text{Piperidine, Acetic Acid, 80°C}} \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions: 2-Cyano-3-cyclopropylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
2-Cyano-3-cyclopropylacrylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-Cyano-3-cyclopropylacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The cyclopropyl group can influence the compound’s binding affinity and specificity towards target molecules. Detailed studies on its exact mechanism of action are still ongoing .
相似化合物的比较
2-Cyano-3-phenylacrylic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.
2-Cyano-3-methylacrylic acid: Contains a methyl group instead of a cyclopropyl group.
Comparison: 2-Cyano-3-cyclopropylacrylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds with different substituents .
属性
CAS 编号 |
98895-60-4 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC 名称 |
(Z)-2-cyano-3-cyclopropylprop-2-enoic acid |
InChI |
InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)/b6-3- |
InChI 键 |
FZERGXZRBYBPDM-UTCJRWHESA-N |
SMILES |
C1CC1C=C(C#N)C(=O)O |
手性 SMILES |
C1CC1/C=C(/C#N)\C(=O)O |
规范 SMILES |
C1CC1C=C(C#N)C(=O)O |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



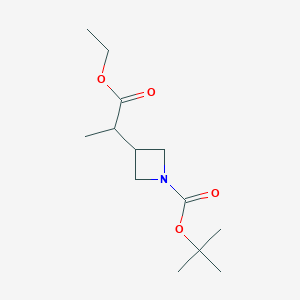
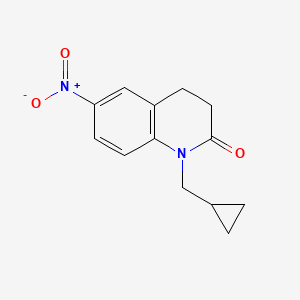
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)

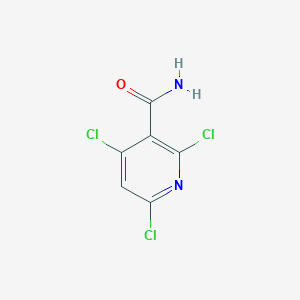
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
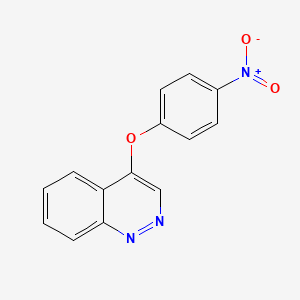
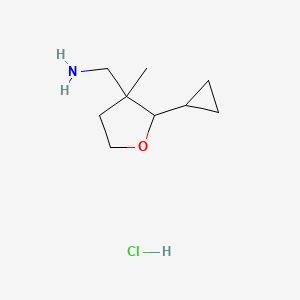
![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
